(R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin

Übersicht

Beschreibung

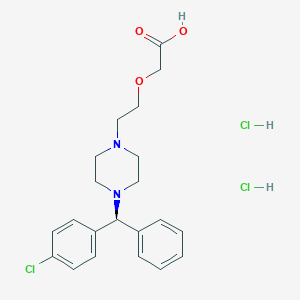

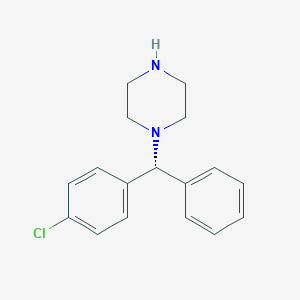

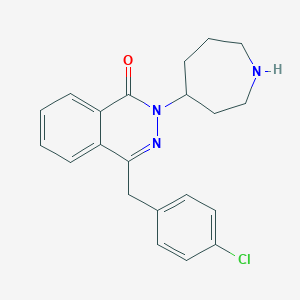

“®-1-((4-chlorophenyl)(phenyl)methyl)piperazine” is a technical grade compound with the empirical formula C17H19ClN2 . It has a molecular weight of 286.80 and is also known by the synonyms “(RS)-1- [ (4-Chlorophenyl)phenylmethyl]piperazine”, “NSC 86164”, and "Norchlorcyclizine" .

Molecular Structure Analysis

The compound has a molecular formula of C17H19ClN2 . The SMILES string representation isClc1ccc (cc1)C (N2CCNCC2)c3ccccc3 , which indicates the presence of a chlorophenyl group, a phenylmethyl group, and a piperazine ring . Physical And Chemical Properties Analysis

The compound is a powder with a boiling point of 178-180 °C/0.5 mmHg (lit.) and a melting point of 65-70 °C (lit.) . It has a density of 1.158 .Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

Der Piperazin-Rest ist aufgrund seiner Vielseitigkeit und biologischen Aktivität ein häufiges Merkmal vieler Pharmazeutika. Die fragliche Verbindung kann als Baustein bei der Synthese von Antidepressiva, Antipsychotika, Antihistaminika, Antimykotika und Antibiotika verwendet werden . Seine Fähigkeit, an verschiedene Rezeptoren im Körper zu binden, macht es zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika.

Asymmetrische Synthese von gesättigten N-Heterocyclen

Die Chiralität spielt eine entscheidende Rolle für die pharmakologischen Eigenschaften von Arzneimitteln. Das ®-Enantiomer der Verbindung bietet einen Rahmen für die asymmetrische Synthese von Kohlenstoff-substituierten gesättigten N-Heterocyclen, die in der Arzneimittelentwicklung wichtig sind . Diese Anwendung ist entscheidend für die Herstellung enantiomerenreiner Substanzen, die die behördlichen Anforderungen für die Zulassung neuer Arzneimittel erfüllen.

Entwicklung von metallorganischen Gerüsten (MOFs)

Piperazinderivate, einschließlich der fraglichen Verbindung, wurden erfolgreich im Bereich der Katalyse und des Aufbaus von metallorganischen Gerüsten (MOFs) eingesetzt . MOFs haben eine breite Palette von Anwendungen, darunter Gasspeicherung, -trennung und -katalyse, aufgrund ihrer hohen Oberfläche und ihrer einstellbaren Porengrößen.

Antimikrobielle und antioxidative Eigenschaften

Die strukturellen Merkmale der Verbindung ermöglichen es ihr, antimikrobielle und antioxidative Eigenschaften aufzuweisen . Dies macht es zu einem potenziellen Kandidaten für die Aufnahme in Formulierungen, die auf die Bekämpfung von mikrobiellen Infektionen und oxidativen Stress-bedingten Erkrankungen abzielen.

Ligandensynthese für Metallkomplexe

®-1-((4-Chlorphenyl)(phenyl)methyl)piperazin kann als Ligand für Metallkomplexe fungieren . Diese Komplexe können vielfältige Anwendungen haben, darunter die Katalyse und als aktive Komponenten in verschiedenen chemischen Reaktionen.

Methoden der organischen Synthese

Die Verbindung dient als wichtiges Zwischenprodukt in verschiedenen Methoden der organischen Synthese . Sie kann verwendet werden, um erweiterte Piperazinstrukturen durch Reaktionen wie Hydroaminierung, oxidative Cyclisierung und decarboxylierende Annulation zu erstellen. Diese Methoden sind für die Synthese komplexer organischer Moleküle mit potenziellen pharmazeutischen Anwendungen unerlässlich.

Safety and Hazards

The compound is classified as Eye Dam. 1 - Repr. 2 - Skin Irrit. 2 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 - H317 - H318 - H361fd . Precautionary measures include P201 - P202 - P280 - P302 + P352 - P305 + P351 + P338 - P308 + P313 .

Wirkmechanismus

- Piperazine derivatives often interact with serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors. These interactions can modulate neurotransmission and affect mood, cognition, and behavior .

- These interactions lead to changes in neuronal signaling and downstream effects on cellular processes .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300543-56-0 | |

| Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300543-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorcyclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300543560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCHLORCYCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890A9G29PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

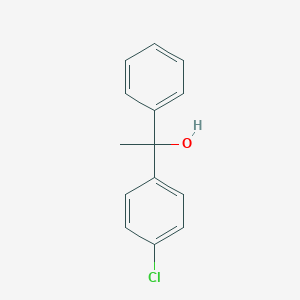

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

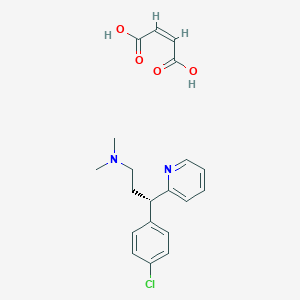

Q1: What is the most efficient method for synthesizing (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine with high optical purity?

A1: [, ] Research indicates that reacting (R)-(4-chlorophenyl)phenylmethylamine with a compound containing a leaving group (such as halogen, methanesulfonyl, or p-toluenesulfonyl) and a piperazine moiety, followed by hydrolysis, yields (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. Crystallization with N-acetyl-L-phenylalanine further enhances the optical purity. [] This method offers advantages in terms of yield and ease of manufacturing. []

Q2: Have any novel derivatives of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine been synthesized and investigated for their anti-allergic properties?

A2: Yes, researchers have designed and synthesized a series of novel (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine derivatives. These derivatives were then evaluated for their anti-allergic activities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)